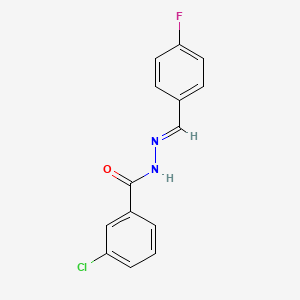![molecular formula C15H10Cl2N2O2 B5567454 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPX-E9636, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are a group of heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antidiabetic Applications
- Anticancer and Antidiabetic Properties: A study by (Shankara et al., 2022) investigated derivatives of 1,3,4-oxadiazoles for their potential as anticancer and antidiabetic agents. The study synthesized a series of new derivatives and explored their biological activities. These compounds exhibited significant anticancer and antidiabetic effects, indicating the potential of 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole derivatives in these areas.
Antioxidant Properties
- Antioxidant Activity: Research by (Shehzadi et al., 2018) highlighted the antioxidant potential of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This compound demonstrated significant antioxidant activity in various assays, suggesting its potential in abrogating oxidation and inducing endogenous defence systems.
Corrosion Inhibition
- Corrosion and Biocorrosion Control: (Rochdi et al., 2014) investigated the use of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives for controlling corrosion and biocorrosion in brass in simulated cooling water. The study found these compounds to be effective inhibitors, indicating their potential application in industrial settings to protect against corrosion.
Antimicrobial Applications
- Antimicrobial Evaluation: A study by (JagadeeshPrasad et al., 2015) explored the synthesis of new Mannich bases bearing 1,3,4-oxadiazoline ring systems. These compounds were evaluated for their antimicrobial activities, revealing promising results against various microbial strains.
Antibacterial Activity
- Antibacterial Properties: In research by (Parameshwar et al., 2017), novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity. This study indicates the potential of such compounds in the development of new antibacterial agents.
Antifungal Evaluation
- Antifungal Activity: A paper by (Nimbalkar et al., 2016) focused on the synthesis and antifungal evaluation of 1,3,4-oxadiazole derivatives. The study demonstrated the potential of these compounds as antifungal agents, with promising activity against various pathogenic fungal strains.
Cytotoxicity and Molecular Docking Studies
- Cytotoxicity and Tubulin Inhibition: Research by (Ahsan et al., 2017) synthesized new series of 1,3,4-oxadiazoles and evaluated their cytotoxicity. The study highlighted their potential as tubulin inhibitors, contributing to their cytotoxic effects, making them candidates for cancer treatment research.
Stability and Chromatographic Determination
- Stability Analysis: A study by (Shehzadi et al., 2018) developed a chromatographic method to determine the stability of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This research contributes to understanding the compound's stability under various conditions, important for its practical applications.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODOWWJAYQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)


![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)